molecular formula C11H10N2O B8707631 4-(2-Aminopyridin-3-yl)phenol

4-(2-Aminopyridin-3-yl)phenol

Cat. No.: B8707631
M. Wt: 186.21 g/mol
InChI Key: FPWAPXWDOARZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminopyridin-3-yl)phenol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a phenol moiety at the para position of the pyridine’s 3-position.

The compound has gained prominence as a selective inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinase implicated in stabilizing oncoproteins (e.g., MDM2) and destabilizing tumor suppressors like p52.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(2-aminopyridin-3-yl)phenol

InChI

InChI=1S/C11H10N2O/c12-11-10(2-1-7-13-11)8-3-5-9(14)6-4-8/h1-7,14H,(H2,12,13)

InChI Key

FPWAPXWDOARZNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

a) Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Chloro-substituted derivatives (e.g., 2-chloro-5-arylpyridin-3-yl compounds) exhibit enhanced antimicrobial activity due to increased electrophilicity, disrupting microbial cell membranes . However, these groups reduce USP7 affinity compared to this compound, likely due to steric hindrance .
  • Methyl and Aryl Groups: Methylation of the indole nitrogen in 4-(1-methylindol-3-yl)pyrimidin-2-amine improves metabolic stability but shifts activity toward anti-inflammatory pathways rather than USP7 inhibition .

b) Binding Interactions

  • Hydrogen Bonding: The -OH group in this compound forms critical hydrogen bonds with USP7’s catalytic cleft (e.g., Asp295 and Gln297), a feature absent in non-phenolic analogues .
  • π-Stacking: The pyridine ring engages in π-π interactions with USP7’s Phe409, a mechanism shared by quinone-based inhibitors but with lower specificity .

c) Pharmacokinetic Profiles

  • Solubility: The phenol moiety enhances aqueous solubility (~25 µg/mL at pH 7.4) compared to chloro-substituted derivatives (<5 µg/mL) .
  • Metabolic Stability: Methylated analogues (e.g., 4-(1-methylindol-3-yl)pyrimidin-2-amine) show longer half-lives (t₁/₂ > 6 h) in hepatic microsomes, whereas this compound undergoes rapid glucuronidation (t₁/₂ ~2 h) .

Limitations and Advantages

  • Advantages of this compound: High selectivity for USP7 over related deubiquitinases (e.g., USP5, USP8) . Synergistic effects with chemotherapeutics (e.g., cisplatin) in p53-positive cancers .
  • Limitations vs. Analogues:
    • Lower metabolic stability compared to methylated derivatives .
    • Reduced antimicrobial breadth relative to chloro-substituted pyridines .

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